
Ethyl tellurac
Overview
Description
Ethyl tellurac, also known as tetrakis(diethyldithiocarbamato)tellurium(IV), is an organotellurium compound with the molecular formula C20H40N4S8Te and a molecular weight of 720.68 g/mol . It is primarily used as a vulcanization accelerator in the rubber industry, enhancing the cross-linking process of rubber materials .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl tellurac is synthesized by reacting tellurium tetrachloride with sodium diethyldithiocarbamate in an aqueous medium. The reaction proceeds as follows:
TeCl4+4NaS2CN(C2H5)2→Te(S2CN(C2H5)2)4+4NaCl
The reaction is typically carried out at room temperature, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale batch processes where the reactants are mixed in reactors equipped with stirring mechanisms to ensure uniformity. The reaction mixture is then filtered to remove any impurities, and the product is purified through recrystallization or other suitable methods .
Chemical Reactions Analysis
Types of Reactions
Ethyl tellurac undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form tellurium dioxide and other oxidation products.
Reduction: It can be reduced to lower oxidation states of tellurium.
Substitution: It can participate in substitution reactions where the diethyldithiocarbamate ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Ligand exchange reactions can be carried out using various nucleophiles under mild conditions.
Major Products Formed
Oxidation: Tellurium dioxide (TeO2) and other tellurium oxides.
Reduction: Lower oxidation state tellurium compounds.
Substitution: New organotellurium compounds with different ligands.
Scientific Research Applications
Rubber Processing
Vulcanization Accelerator
- Ethyl tellurac serves as an ultra-accelerator in the vulcanization process of rubber. Its primary function is to enhance the rate at which sulfur forms cross-links between rubber polymers, thereby improving the mechanical properties and durability of rubber products .
- The compound is particularly effective at lower temperatures, making it suitable for use in rubber cements and other applications where rapid curing is desired .
Mechanism of Action
- The exact mechanism by which this compound catalyzes vulcanization is not fully understood, but it is believed that tellurium can replace sulfur in the cross-linking process. This results in linkages that resemble S-Te-S structures, which are more stable and less prone to breakdown during processing .
Usage Statistics
- While specific production data for this compound are not widely reported, it is noted that dithiocarbamates, the class of chemicals to which this compound belongs, accounted for a significant portion (15%) of acyclic rubber-processing chemicals sold in 1976 .
Carcinogenicity Studies
This compound has been evaluated for its potential carcinogenic effects through extensive bioassays conducted by the National Cancer Institute (NCI). These studies provide critical insights into its safety profile.
Bioassay Overview
- A comprehensive bioassay was conducted using F344 rats and B6C3F1 mice to assess the carcinogenic potential of this compound. The animals were administered varying doses of the compound over extended periods (up to 106 weeks) to observe any adverse health effects .
Findings
- The study reported incidences of mesotheliomas in male rats; however, these were not statistically significant compared to control groups. In female rats, no tumors were observed that could be attributed to this compound administration .
- In male mice, adenomas of the lacrimal gland were noted in dosed groups but again did not show a clear dose-related trend. The overall conclusion was that this compound did not demonstrate clear carcinogenicity under the conditions tested .
Table 1: this compound Chronic Feeding Studies in Rats
Group | Number of Animals | Dose (ppm) | Duration (weeks) |
---|---|---|---|
Matched-Control | 20 | 0 | 105 |
Low-Dose | 50 | 300 | 105 |
High-Dose | 50 | 600 | 105 |
Table 2: this compound Chronic Feeding Studies in Mice
Group | Number of Animals | Dose (ppm) | Duration (weeks) |
---|---|---|---|
Matched-Control | 20 | 0 | 106 |
Low-Dose | 50 | 2,500 | 40 |
High-Dose | 50 | 5,000 | 66 |
Mechanism of Action
The mechanism of action of ethyl tellurac involves its ability to interact with sulfur-containing compounds, facilitating the formation of cross-links in rubber materials. This interaction enhances the vulcanization process, leading to improved mechanical properties of the rubber. In biological systems, its mechanism of action is thought to involve the generation of reactive oxygen species, which can induce oxidative stress in cells .
Comparison with Similar Compounds
Similar Compounds
Zinc diethyldithiocarbamate: Another dithiocarbamate compound used as a vulcanization accelerator.
Tellurium diethyldithiocarbamate: Similar to ethyl tellurac but with different ligand structures.
Copper diethyldithiocarbamate: Used in similar applications but with different metal centers.
Uniqueness
This compound is unique due to its high efficiency as a vulcanization accelerator and its ability to produce high modulus vulcanizates, particularly in isobutylene-isoprene rubber compounds. Its non-staining and non-discoloring properties make it suitable for use in light-colored rubber products .
Biological Activity
Ethyl tellurac, a compound of tellurium, has garnered attention for its potential biological activities, particularly in the context of toxicity and carcinogenicity. This article synthesizes findings from various studies to provide a comprehensive overview of the biological effects of this compound, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound is chemically classified as CHNSTe. Its unique structure allows it to interact with biological systems in specific ways, leading to both beneficial and harmful effects.
Carcinogenicity Assessment
A significant study conducted by the National Toxicology Program evaluated the carcinogenic potential of this compound through bioassays on F344 rats and B6C3F1 mice. The animals were administered this compound in their diet over a period of 105 weeks. The results indicated that:
- Rats : Groups of 50 male and female rats were given doses of 300 ppm (low dose) and 600 ppm (high dose). The study found no significant increase in the incidence of tumors compared to matched controls.
- Mice : Initially administered doses of 2,500 ppm and 5,000 ppm, these were later reduced due to observed toxicity. The final doses were maintained at 500 ppm for males and 2,000 ppm for females. Similar to rats, no definitive evidence was found to classify this compound as a carcinogen in mice .
The study did note an increase in mesotheliomas in male rats and adenomas in the lacrimal gland of dosed mice, but these findings were not statistically significant enough to establish a causal relationship .
Research indicates that tellurium compounds, including this compound, may exert their biological effects through oxidative stress mechanisms. Tellurium's ability to generate reactive oxygen species (ROS) can lead to cellular damage or apoptosis in certain contexts .
Key Findings:
- This compound has been shown to interact with thiol groups in proteins, potentially disrupting normal cellular functions.
- It may also act as an enzyme inhibitor, particularly affecting cysteine proteases .
Summary of Biological Effects
Immunomodulatory Effects
A notable case study explored the immunomodulatory effects of organic telluranes similar to this compound. These compounds demonstrated potential protective effects on bone marrow stem cells during chemotherapy, suggesting a possible therapeutic application in cancer treatment .
Application in Microbiology
This compound and its derivatives have been studied for their antimicrobial properties. Research indicates that certain tellurium compounds can inhibit bacterial growth by disrupting cellular processes through oxidative mechanisms . This opens avenues for developing novel antimicrobial agents based on this compound.
Properties
IUPAC Name |
[tris(diethylcarbamothioylsulfanyl)-λ4-tellanyl] N,N-diethylcarbamodithioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H40N4S8Te/c1-9-21(10-2)17(25)29-33(30-18(26)22(11-3)12-4,31-19(27)23(13-5)14-6)32-20(28)24(15-7)16-8/h9-16H2,1-8H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DADTZHAWDPZVFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=S)S[Te](SC(=S)N(CC)CC)(SC(=S)N(CC)CC)SC(=S)N(CC)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H40N4S8Te | |
Record name | ETHYL TELLURAC | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20397 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3020594 | |
Record name | Ethyl tellurac | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3020594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
720.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Ethyl tellurac is an orange-yellow to bright yellow fluffy powder. (NTP, 1992), Dry Powder, Orange-yellow to bright yellow solid; [CAMEO] Orange-yellow powder; [MSDSonline] | |
Record name | ETHYL TELLURAC | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20397 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Tellurium, tetrakis(N,N-diethylcarbamodithioato-.kappa.S,.kappa.S')-, (DD-8-111''1''1'1'1'''1''')- | |
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Record name | Ethyl tellurac | |
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Solubility |
less than 0.1 mg/mL at 73 °F (NTP, 1992), SOL IN BENZENE, CARBON DISULFIDE, CHLOROFORM; SLIGHTLY SOL IN ALCOHOL, GASOLINE; INSOL IN WATER | |
Record name | ETHYL TELLURAC | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20397 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | ETHYL TELLURAC | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4123 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.44 (NTP, 1992) - Denser than water; will sink | |
Record name | ETHYL TELLURAC | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20397 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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CAS No. |
20941-65-5 | |
Record name | ETHYL TELLURAC | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20397 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Tellurium, tetrakis(N,N-diethylcarbamodithioato-.kappa.S,.kappa.S')-, (DD-8-111''1''1'1'1'''1''')- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethyl tellurac | |
Source | EPA DSSTox | |
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Record name | Tetrakis(diethyldithiocarbamato-S,S')tellurium | |
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Record name | ETHYL TELLURAC | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4123 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
226 to 244 °F (NTP, 1992) | |
Record name | ETHYL TELLURAC | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20397 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Retrosynthesis Analysis
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